molecular formula C8H6F8O4 B1333788 Dimethyl Octafluoroadipate CAS No. 3107-98-0

Dimethyl Octafluoroadipate

Cat. No.: B1333788
CAS No.: 3107-98-0
M. Wt: 318.12 g/mol
InChI Key: XPXVIIILXUOEQA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a polymeric fluorinated compound that is used as a matrix polymer in thermal systems . .

Result of Action

It’s known that this compound is used as a matrix polymer in thermal systems , suggesting that it may have some influence on the physical properties of these systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s also insoluble and sinks in water . These properties could potentially influence how the compound interacts with its environment and its overall efficacy.

Biochemical Analysis

Biochemical Properties

Dimethyl Octafluoroadipate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polycondensation reactions between diols and activated diesters . These interactions are crucial for the formation of hybrid organo-inorganic 3D network structures based on polyfluorinated diacids . The compound’s ability to form stable complexes with enzymes and other biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the synthesis of fluorinated polyesters, which are used in biomaterials and controlled release carriers . The compound’s impact on cell function is evident in its ability to modulate the activity of enzymes involved in these processes, leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with Candida antarctica lipase B, facilitating the synthesis of fluorinated polyesters . These interactions result in changes in gene expression and cellular metabolism, highlighting the compound’s role in modulating biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the use of ultrasound can enhance the reaction conversion rates of this compound, leading to more efficient synthesis of fluorinated polyesters . These temporal effects are crucial for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses can be beneficial for specific biochemical reactions. For example, studies on similar compounds have shown that dosage-dependent effects can influence mitochondrial gene expression and cellular metabolism . Understanding these dosage effects is essential for optimizing the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of fluorinated polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polycondensation reactions between diols and activated diesters . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in modulating biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with these biomolecules can affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its role in various biochemical processes.

Chemical Reactions Analysis

Dimethyl Octafluoroadipate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F8O4/c1-19-3(17)5(9,10)7(13,14)8(15,16)6(11,12)4(18)20-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXVIIILXUOEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371849
Record name Dimethyl perfluorohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3107-98-0
Record name Dimethyl perfluorohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3107-98-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the size of Dimethyl Octafluoroadipate influence its reactivity in polyester synthesis?

A1: Research indicates that the size of the starting monomers significantly impacts the reaction conversion rates in polyester synthesis. [] Specifically, this compound, being a larger monomer compared to Dimethyl Tetrafluorosuccinate, leads to lower reaction conversion rates. [] This suggests that steric hindrance imposed by the larger size of this compound might hinder its reactivity with ethylene glycol.

Q2: What role does ultrasound play in polyester synthesis involving this compound?

A2: Ultrasound plays a crucial role in enhancing the synthesis of polyesters using this compound and ethylene glycol. [] Studies show that employing ultrasound during the reaction significantly increases conversion rates, with an observed increase of approximately 20% compared to reactions conducted without ultrasound. [] This improvement is particularly noticeable with larger monomers like this compound and Dimethyl Hexafluoroglutarate, suggesting that ultrasound aids in overcoming the steric hindrance associated with these monomers.

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